



# Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Trabedersen Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Trabedersen |           |
| Cat. No.:            | B15361751   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Trabedersen** (also known as AP 12009 and OT-101) is a synthetic antisense oligodeoxynucleotide designed to specifically inhibit the production of transforming growth factor-beta 2 (TGF- $\beta$ 2).[1][2] TGF- $\beta$ 2 is a potent cytokine that plays a critical role in tumor progression by promoting immunosuppression, metastasis, and angiogenesis.[1][3] In many aggressive cancers, such as glioblastoma, pancreatic cancer, and malignant melanoma, TGF- $\beta$ 2 is overexpressed, creating an immunosuppressive tumor microenvironment that allows cancer cells to evade the host's immune system.[1][4]

**Trabedersen** is being developed as an immunotherapeutic agent that aims to reverse this TGF- $\beta$ 2-mediated immunosuppression, thereby rendering the tumor "visible" to the immune system and facilitating an anti-tumor immune response.[2] It is believed to work by downregulating TGF- $\beta$ 2, which in turn can lead to an increase in the activity of cytotoxic immune cells and a reduction in suppressive immune cell populations.[1][5] This document provides detailed application notes and protocols for the analysis of immune cell populations by flow cytometry in preclinical and clinical settings following **Trabedersen** treatment.

### **Data Presentation**



The following tables summarize the expected quantitative changes in immune cell populations in peripheral blood and the tumor microenvironment following treatment with a TGF- $\beta$ 2 antisense oligonucleotide, based on preclinical studies in humanized mouse models. This data provides a reference for the anticipated immunological effects of **Trabedersen**.

Table 1: Changes in Peripheral Blood T Lymphocyte Populations in a Humanized Mouse Model of Melanoma Treated with a TGF-β2 Antisense Oligonucleotide (ngTASO) in Combination with Anti-PD-1 Therapy[6][7][8]

| Cell Population                        | Marker Profile      | Expected Change with ngTASO + Anti-PD-1 |
|----------------------------------------|---------------------|-----------------------------------------|
| CD8+ T Cells (% of CD3+)               | CD3+, CD8+          | Increase                                |
| PD-1+ CD8+ T Cells (% of CD8+)         | CD3+, CD8+, PD-1+   | Decrease*                               |
| Regulatory T Cells (Tregs) (% of CD4+) | CD4+, CD25+, Foxp3+ | Decrease                                |

<sup>\*</sup>Note: The decrease in PD-1+ cells detected by flow cytometry may be influenced by competitive binding of the therapeutic anti-PD-1 antibody.[6]

Table 2: Changes in Tumor-Infiltrating Lymphocyte (TIL) Populations[5][9]

| Cell Population                | Marker Profile | Expected Change with<br>Trabedersen |
|--------------------------------|----------------|-------------------------------------|
| Tumor-Infiltrating Lymphocytes | -              | Increase                            |
| CD8+ T Cells                   | CD3+, CD8+     | Increase                            |
| Regulatory T Cells (Tregs)     | CD4+, Foxp3+   | Decrease                            |

# **Signaling Pathway**

The diagram below illustrates the proposed mechanism of action of **Trabedersen** in the context of the TGF-β2 signaling pathway and its impact on the anti-tumor immune response.





Click to download full resolution via product page

Caption: Trabedersen inhibits  $TGF-\beta 2$  production, leading to reduced immunosuppression.

### **Experimental Protocols**

The following protocols provide a detailed methodology for the analysis of immune cell populations from peripheral blood mononuclear cells (PBMCs) and tumor-infiltrating lymphocytes (TILs) using multi-color flow cytometry.

### **Experimental Workflow**





Click to download full resolution via product page

Caption: General workflow for flow cytometry analysis of immune cells.

# Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

- Blood Collection: Collect whole blood from patients in EDTA-containing tubes.
- Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
- Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube.
- Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- PBMC Collection: After centrifugation, carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.



- Washing: Transfer the PBMCs to a new tube and wash twice with PBS by centrifuging at 300 x g for 10 minutes.
- Cell Counting and Viability: Resuspend the cell pellet in an appropriate buffer (e.g., FACS buffer: PBS with 2% FBS and 0.05% sodium azide) and determine the cell count and viability using a hemocytometer and trypan blue exclusion.

# Protocol 2: Immunophenotyping of PBMCs by Flow Cytometry

- Cell Preparation: Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in FACS buffer.
- Fc Receptor Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking reagent for 10 minutes at 4°C.
- Surface Staining: Add the pre-titrated fluorescently conjugated antibodies for surface markers (see Table 3 for a suggested panel) to the cell suspension. Incubate for 30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes.
- Viability Staining: Resuspend the cells in PBS and add a viability dye (e.g., 7-AAD or a
  fixable viability dye) to distinguish live from dead cells. Incubate according to the
  manufacturer's instructions.
- Intracellular Staining (for Foxp3):
  - Fix and permeabilize the cells using a commercial fixation/permeabilization buffer kit.
  - Add the anti-Foxp3 antibody and incubate for 30 minutes at room temperature in the dark.
  - Wash the cells with permeabilization buffer.
- Final Resuspension: Resuspend the final cell pellet in FACS buffer.



• Data Acquisition: Acquire the data on a flow cytometer. Collect a sufficient number of events for robust statistical analysis.

Table 3: Suggested Antibody Panel for PBMC Immunophenotyping

| Marker        | Fluorochrome          | Target Cell Population      |
|---------------|-----------------------|-----------------------------|
| CD45          | e.g., APC-H7          | All Leukocytes              |
| CD3           | e.g., FITC            | T Cells                     |
| CD4           | e.g., PerCP-Cy5.5     | Helper T Cells              |
| CD8           | e.g., PE-Cy7          | Cytotoxic T Cells           |
| CD25          | e.g., PE              | Activated T Cells, Tregs    |
| Foxp3         | e.g., Alexa Fluor 647 | Regulatory T Cells          |
| CD56          | e.g., BV421           | NK Cells                    |
| PD-1          | e.g., BV786           | Exhausted/Activated T Cells |
| Viability Dye | e.g., 7-AAD           | Live/Dead Discrimination    |

# Protocol 3: Isolation of Tumor-Infiltrating Lymphocytes (TILs)

- Tumor Dissociation:
  - Mechanically mince the fresh tumor tissue into small pieces in a sterile petri dish containing RPMI-1640 medium.
  - Transfer the minced tissue to a tube containing an enzymatic digestion cocktail (e.g., collagenase and DNase).
  - Incubate at 37°C with gentle agitation for 30-60 minutes.
- Cell Filtration: Pass the digested tissue suspension through a 70 μm cell strainer to obtain a single-cell suspension.



- Density Gradient Centrifugation: To enrich for lymphocytes, perform a density gradient centrifugation as described for PBMCs.
- Washing and Cell Counting: Wash the isolated TILs and perform cell counting and viability assessment.

Immunophenotyping of TILs can be performed using the same staining protocol as for PBMCs (Protocol 2), adjusting cell numbers and antibody concentrations as necessary.

### **Data Analysis**

A sequential gating strategy should be employed to identify the immune cell populations of interest. An example of a basic gating strategy is provided below.





Click to download full resolution via product page

Caption: A representative gating strategy for identifying key immune cell subsets.

### Conclusion

The analysis of immune cell populations by multi-color flow cytometry is a critical tool for evaluating the immunological effects of **Trabedersen**. By reversing TGF- $\beta$ 2-mediated immunosuppression, **Trabedersen** has the potential to enhance anti-tumor immunity. The protocols and data presented in these application notes provide a framework for researchers to design, execute, and interpret studies aimed at understanding the immunomodulatory properties of this promising therapeutic agent. Careful and standardized immunophenotyping will be essential for the continued development and clinical application of **Trabedersen** in oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Transforming growth factor-beta 2 gene silencing with trabedersen (AP 12009) in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OT-101 Oncotelic [oncotelic.com]
- 3. TGF-β and immune cells: an important regulatory axis in the tumor microenvironment and progression PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANTISENSE PHARMA GmbH Presents Trabedersen Phase I/II Complete Data at American Society of Clinical Oncology - BioSpace [biospace.com]
- 5. Targeting transforming growth factor-β2 by antisense oligodeoxynucleotide accelerates T cell-mediated tumor rejection in a humanized mouse model of triple-negative breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next-Generation Antisense Oligonucleotide of TGF-β2 Enhances T Cell-Mediated
   Anticancer Efficacy of Anti-PD-1 Therapy in a Humanized Mouse Model of Immune-Excluded
   Melanoma PMC [pmc.ncbi.nlm.nih.gov]



- 7. researchgate.net [researchgate.net]
- 8. Next-Generation Antisense Oligonucleotide of TGF-β2 Enhances T Cell-Mediated
   Anticancer Efficacy of Anti-PD-1 Therapy in a Humanized Mouse Model of Immune-Excluded
   Melanoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ONCOTELIC THERAPEUTICS, INC. ANNOUNCED SYNERGY BETWEEN OT-101 AND IL-2 (PROLEUKIN) AT AACR-2021 - BioSpace [biospace.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following Trabedersen Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15361751#flow-cytometry-analysis-of-immune-cells-after-trabedersen-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com